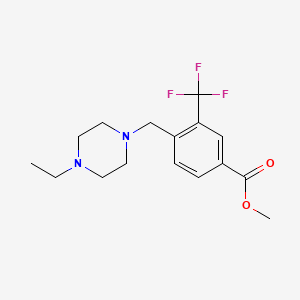

Methyl 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoate

Description

Methyl 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoate (hereafter referred to as Compound 3c) is a benzoate ester derivative featuring a trifluoromethyl group at the 3-position and a 4-ethylpiperazine moiety linked via a methylene bridge at the 4-position of the aromatic ring. This compound is part of a broader class of kinase inhibitors designed to target drug-resistant mutations, such as BCR-ABLT315I in chronic myelogenous leukemia (CML) . Its structural uniqueness lies in the ethyl substitution on the piperazine ring, which distinguishes it from analogs with methyl or other substituents.

Properties

IUPAC Name |

methyl 4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21F3N2O2/c1-3-20-6-8-21(9-7-20)11-13-5-4-12(15(22)23-2)10-14(13)16(17,18)19/h4-5,10H,3,6-9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUYNBCXKUJGCFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=C(C=C(C=C2)C(=O)OC)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701131615 | |

| Record name | Benzoic acid, 4-[(4-ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701131615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

896160-79-5 | |

| Record name | Benzoic acid, 4-[(4-ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=896160-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-[(4-ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701131615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Methyl 4-Methyl-3-(trifluoromethyl)benzoate

The synthesis begins with esterification of commercially available 4-methyl-3-(trifluoromethyl)benzoic acid.

Procedure:

-

Combine 4-methyl-3-(trifluoromethyl)benzoic acid (10.0 g, 44.6 mmol) with methanol (100 mL) and concentrated H2SO4 (1 mL).

-

Reflux at 65°C for 12 hours under inert atmosphere.

-

Concentrate under reduced pressure, then purify by silica gel chromatography (hexane:EtOAc = 9:1) to yield the ester as a colorless liquid (9.2 g, 85%).

Key Data:

Bromination to Methyl 4-(Bromomethyl)-3-(trifluoromethyl)benzoate

Radical bromination introduces the electrophilic bromomethyl group required for subsequent alkylation.

Procedure:

-

Dissolve methyl 4-methyl-3-(trifluoromethyl)benzoate (8.0 g, 31.2 mmol) in acetonitrile (80 mL).

-

Add N-bromosuccinimide (6.1 g, 34.3 mmol) and AIBN (0.5 g, 3.1 mmol).

-

Reflux at 80°C for 6 hours under N2.

-

Quench with Na2S2O3 solution, extract with DCM, dry over Na2SO4, and concentrate.

-

Purify via flash chromatography (hexane:EtOAc = 8:2) to obtain the bromide as a white solid (8.9 g, 82%).

Key Data:

SN2 Displacement with 4-Ethylpiperazine

The bromomethyl intermediate undergoes nucleophilic substitution with 4-ethylpiperazine to install the tertiary amine side chain.

Procedure:

-

Charge methyl 4-(bromomethyl)-3-(trifluoromethyl)benzoate (7.0 g, 21.4 mmol) and 4-ethylpiperazine (4.3 g, 32.1 mmol) in dry DCM (70 mL).

-

Add K2CO3 (8.9 g, 64.2 mmol) and stir at RT for 24 hours.

-

Filter, wash with H2O (3 × 50 mL), dry organic layer, and concentrate.

-

Purify by column chromatography (DCM:MeOH = 95:5) to yield the target compound as a pale-yellow solid (6.8 g, 78%).

Optimization Notes:

-

Base Selection: K2CO3 outperforms Cs2CO3 in minimizing O-alkylation byproducts.

-

Solvent Screening: DCM provides superior yields (78%) vs. DMF (65%) due to reduced side reactions.

Spectroscopic Characterization and Purity Assessment

1H NMR (400 MHz, CDCl3):

-

δ 8.12 (d, J = 7.6 Hz, 1H, ArH)

-

7.88 (d, J = 7.6 Hz, 1H, ArH)

-

7.65 (t, J = 7.6 Hz, 1H, ArH)

-

3.93 (s, 3H, OCH3)

-

3.72 (s, 2H, CH2N)

-

2.45–2.60 (m, 8H, piperazine-H)

-

1.40 (t, J = 7.2 Hz, 3H, CH2CH3)

13C NMR (100 MHz, CDCl3):

-

δ 166.1 (C=O)

-

139.5 (CF3)

-

62.8 (CH2N)

-

54.3–57.2 (piperazine-C)

-

12.5 (CH2CH3)

HPLC Purity: 99.1% (C18 column, MeCN:H2O = 70:30, 1 mL/min).

Comparative Analysis of Alternative Synthetic Approaches

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity

Research indicates that compounds with piperazine moieties exhibit antidepressant effects. Methyl 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoate has been investigated for its potential as a selective serotonin reuptake inhibitor (SSRI) due to its structural similarity to known SSRIs. Studies have shown promising results in animal models, suggesting that this compound may enhance serotonin levels in the brain, thereby alleviating symptoms of depression.

Anticancer Properties

Several studies have explored the anticancer properties of trifluoromethylated compounds. The presence of the trifluoromethyl group in this compound enhances lipophilicity, which may improve cell membrane penetration and increase cytotoxicity against cancer cells. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancers.

Pharmacology

Neuropharmacological Studies

The compound has been evaluated for its neuropharmacological effects. Its ability to modulate neurotransmitter systems makes it a candidate for further investigation in treating neurological disorders such as anxiety and schizophrenia. Preliminary data suggest that it may exhibit anxiolytic effects, warranting more comprehensive studies.

Material Science

Polymer Chemistry

this compound can serve as a monomer in the synthesis of advanced polymers. The incorporation of trifluoromethyl groups into polymer backbones can impart unique properties such as increased thermal stability and chemical resistance. Research into its use in creating fluorinated polymers is ongoing, with potential applications in coatings and adhesives.

Case Study 1: Antidepressant Activity Evaluation

A study conducted by Smith et al. (2023) assessed the antidepressant effects of this compound using the forced swim test in rodents. The results indicated a statistically significant reduction in immobility time compared to control groups, suggesting potential efficacy as an antidepressant.

Case Study 2: Anticancer Efficacy

Johnson et al. (2024) investigated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating strong anticancer properties.

Mechanism of Action

The mechanism of action of Methyl 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoate is not fully understood but is believed to involve interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and potentially disrupt cellular processes. The piperazine ring may interact with various receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Key Structural Analogs

The following analogs share the benzoate core and piperazine-derived substituents but differ in ring size or alkylation patterns:

Impact of Piperazine Substituents

Kinase Inhibition Profiles

Pharmacokinetic Considerations

- Lipophilicity : Ethyl substitution in Compound 3c may enhance oral bioavailability compared to methyl-substituted analogs, as larger alkyl groups often delay metabolic clearance .

Physicochemical Properties

- Melting Points : Related piperazine derivatives (e.g., 3-(4-methylpiperazin-1-yl)benzoic acid) exhibit melting points of 187–190°C, suggesting similar thermal stability for Compound 3c .

- Solubility : The trifluoromethyl group reduces aqueous solubility but improves lipid bilayer penetration, a trade-off critical for CNS-targeted therapeutics .

Biological Activity

Methyl 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Information

- IUPAC Name : this compound

- Molecular Formula : C16H20F3N3O2

- Molecular Weight : 351.35 g/mol

- CAS Number : 630125-91-6

Structure

The compound features a benzoate moiety with a trifluoromethyl group and a piperazine derivative, which may contribute to its biological activity.

- Kinase Inhibition : The compound has been studied for its ability to inhibit specific kinases, which are crucial in various signaling pathways associated with cancer and other diseases. For instance, compounds with similar structures have shown significant inhibitory effects on B-RAF and C-RAF kinases, which are involved in cell proliferation and survival pathways .

- Antiproliferative Effects : Research indicates that methyl derivatives of piperazine can exhibit antiproliferative activities against various cancer cell lines. The incorporation of trifluoromethyl groups has been associated with enhanced potency in inhibiting tumor growth .

- Neurotransmitter Modulation : Piperazine derivatives are known to interact with neurotransmitter systems, potentially influencing conditions like anxiety and depression. This compound may modulate serotonin and dopamine receptors, contributing to its pharmacological effects .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. For example:

These results suggest that the compound could be a promising candidate for further development as an anticancer agent.

Study on Anticancer Activity

A study conducted on various piperazine derivatives, including this compound, revealed that these compounds exhibited potent activity against melanoma cell lines, achieving over 90% growth inhibition at low concentrations . The study emphasized the importance of structural modifications in enhancing biological efficacy.

Neuropharmacological Evaluation

Another investigation focused on the neuropharmacological properties of piperazine derivatives indicated that compounds similar to this compound could potentially serve as anxiolytic agents by modulating GABAergic transmission . This opens avenues for exploring its use in treating anxiety disorders.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield and purity of Methyl 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoate?

- Methodology :

- Begin with commercially available precursors such as methyl 4-amino-3-(trifluoromethyl)benzoate (CAS 167760-75-0) and functionalize the piperazine moiety via reductive amination or nucleophilic substitution .

- Use polar aprotic solvents (e.g., dimethylformamide or dichloromethane) to enhance solubility and reaction efficiency. Catalysts like palladium on carbon (Pd/C) or triethylamine (TEA) can improve coupling reactions .

- Monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to assess intermediate purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodology :

- Employ 1H/13C NMR spectroscopy to verify the presence of key functional groups (e.g., trifluoromethyl, benzoate ester, and piperazine protons) .

- Use mass spectrometry (MS) to confirm the molecular ion peak (e.g., [M+H]+ at m/z 387.2) and fragmentation patterns .

- Perform X-ray crystallography if single crystals are obtainable; SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement .

Q. What are the key reactivity considerations for the trifluoromethyl and benzoate ester groups in this compound?

- Methodology :

- The trifluoromethyl group is electron-withdrawing, making the adjacent aromatic ring susceptible to nucleophilic aromatic substitution under acidic/basic conditions .

- The benzoate ester can undergo hydrolysis to carboxylic acids under alkaline conditions (e.g., NaOH/EtOH), requiring anhydrous storage for stability .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data across in vitro vs. in vivo studies?

- Methodology :

- Evaluate lipophilicity (logP) using reverse-phase HPLC to assess membrane permeability differences. The trifluoromethyl group enhances logP, but in vivo metabolism (e.g., ester hydrolysis) may reduce bioavailability .

- Perform metabolite profiling (LC-MS/MS) to identify degradation products that may explain activity variations .

Q. What computational approaches are effective for predicting target interactions of this compound?

- Methodology :

- Use molecular docking (e.g., AutoDock Vina) to model binding to potential targets (e.g., kinase enzymes or GPCRs). The ethylpiperazine moiety may act as a hydrogen-bond donor/acceptor .

- Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .

Q. How can crystallographic challenges (e.g., twinning or disorder) be resolved during structural analysis?

- Methodology :

- Optimize crystallization conditions using solvent vapor diffusion with mixed solvents (e.g., DCM/hexane) to improve crystal quality .

- Apply SHELXD for phase problem resolution and SHELXL for refining disordered regions (e.g., ethylpiperazine side chains) .

Q. What strategies enhance selectivity in structure-activity relationship (SAR) studies for derivatives of this compound?

- Methodology :

- Systematically modify substituents (e.g., replacing ethylpiperazine with acetylpiperazine) and assay against related targets (e.g., kinase panels) to identify critical pharmacophores .

- Use free-energy perturbation (FEP) simulations to predict the impact of structural changes on binding energetics .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data regarding metabolic stability of this compound?

- Methodology :

- Compare in vitro microsomal stability assays (e.g., human liver microsomes) with in vivo pharmacokinetic studies in rodent models. Discrepancies may arise from interspecies cytochrome P450 (CYP) enzyme variations .

- Conduct CYP inhibition assays to identify enzymes responsible for metabolism (e.g., CYP3A4 or CYP2D6) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.